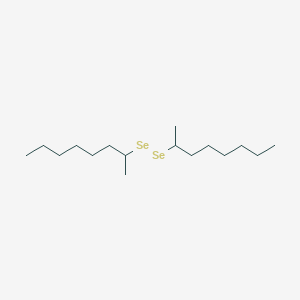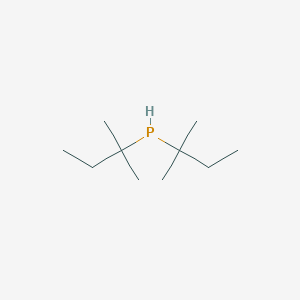
Phosphonofluoridic acid, methyl-, 4-methylcyclohexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonofluoridic acid, methyl-, 4-methylcyclohexyl ester is a chemical compound with the molecular formula C8H16FO2P and a molecular weight of 194.184 g/mol . It is also known by its IUPAC name, 4-Methylcyclohexyl methylphosphonofluoridate . This compound is part of the organophosphorus family and is characterized by the presence of a phosphonofluoridic acid group attached to a 4-methylcyclohexyl ester.
Preparation Methods
The synthesis of phosphonofluoridic acid, methyl-, 4-methylcyclohexyl ester typically involves the reaction of methylphosphonic acid with 4-methylcyclohexanol in the presence of a fluorinating agent . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Phosphonofluoridic acid, methyl-, 4-methylcyclohexyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of .
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phosphonofluoridic acid, methyl-, 4-methylcyclohexyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of enzyme inhibitors.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphonofluoridic acid, methyl-, 4-methylcyclohexyl ester involves its interaction with biological targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Phosphonofluoridic acid, methyl-, 4-methylcyclohexyl ester can be compared with other similar compounds such as:
Cyclohexyl methylphosphonofluoridate: Similar in structure but with a cyclohexyl group instead of a 4-methylcyclohexyl group.
Phosphonofluoridic acid, methyl-, cycloheptyl ester: Contains a cycloheptyl group instead of a 4-methylcyclohexyl group.
Phosphonofluoridic acid, (1-methylethyl)-, cyclohexyl ester: Features a cyclohexyl group with a different substituent on the phosphonofluoridic acid.
The uniqueness of this compound lies in its specific 4-methylcyclohexyl group , which can influence its reactivity and interactions with other molecules.
Properties
| 113548-87-1 | |
Molecular Formula |
C8H16FO2P |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
1-[fluoro(methyl)phosphoryl]oxy-4-methylcyclohexane |
InChI |
InChI=1S/C8H16FO2P/c1-7-3-5-8(6-4-7)11-12(2,9)10/h7-8H,3-6H2,1-2H3 |
InChI Key |
XXMCSQLEFVICLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)OP(=O)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302425.png)



